
(S)-1-Cbz-amino-2-boc-amino-isopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cbz-amino-2-boc-amino-isopentane is a chiral compound used in various chemical and pharmaceutical applications. The compound features two protective groups: the carbobenzyloxy (Cbz) group and the tert-butoxycarbonyl (Boc) group, which protect the amino functionalities during synthetic processes. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-amino-2-boc-amino-isopentane typically involves the following steps:
Starting Material: The synthesis begins with the chiral amino acid, (S)-2-amino-4-methylpentanoic acid.
Protection of Amino Groups: The amino groups are protected using Cbz and Boc protecting groups. The Cbz group is introduced using benzyl chloroformate in the presence of a base, while the Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Cbz-amino-2-boc-amino-isopentane undergoes various chemical reactions, including:
Deprotection Reactions: The Cbz and Boc protecting groups can be removed under specific conditions to yield the free amine. Cbz deprotection is typically achieved using hydrogenation or strong acids, while Boc deprotection is achieved using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino groups act as nucleophiles.
Common Reagents and Conditions:
Hydrogenation: Used for Cbz deprotection, typically in the presence of a palladium catalyst.
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Bases: Such as sodium hydroxide or potassium carbonate, used during the protection steps.
Major Products:
Free Amines: Resulting from deprotection reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(S)-1-Cbz-amino-2-boc-amino-isopentane has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.
Organic Synthesis: Acts as a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (S)-1-Cbz-amino-2-boc-amino-isopentane primarily involves its role as a protected amino acid derivative. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthetic processes, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways depending on the context of its use.
Comparaison Avec Des Composés Similaires
(S)-1-Cbz-amino-2-boc-amino-3-methylbutane: Similar structure with a different alkyl chain.
(S)-1-Cbz-amino-2-boc-amino-2-methylpropane: Another similar compound with a different alkyl chain.
Uniqueness: (S)-1-Cbz-amino-2-boc-amino-isopentane is unique due to its specific chiral center and the presence of both Cbz and Boc protecting groups. This combination provides versatility in synthetic applications, allowing for selective deprotection and functionalization.
Propriétés
IUPAC Name |
benzyl N-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACSTYIXKAHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
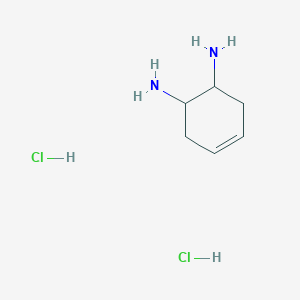
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
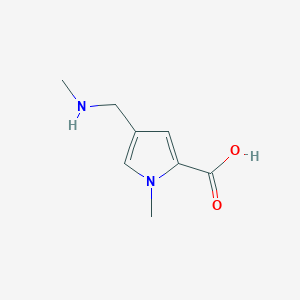

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
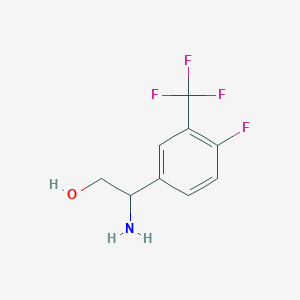

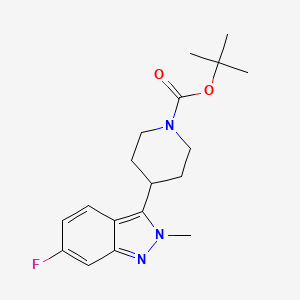

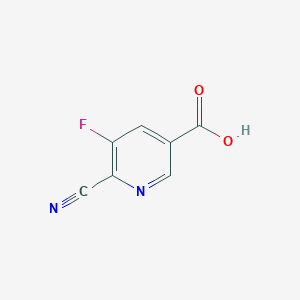
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
